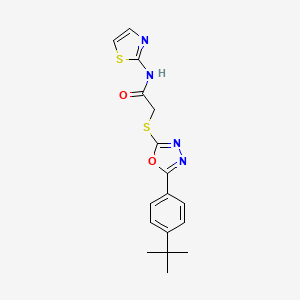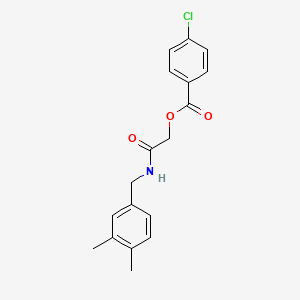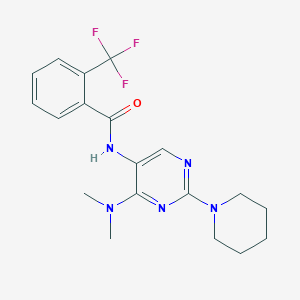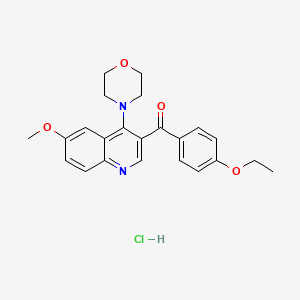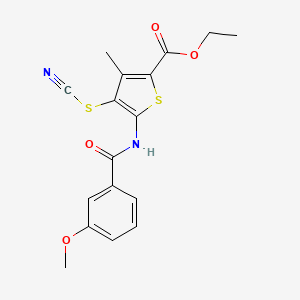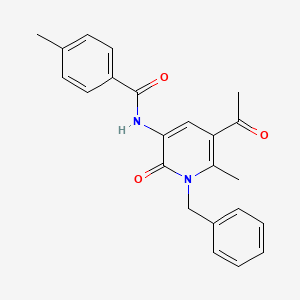
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C16H16ClFN2O3S and its molecular weight is 370.82. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Orexin Receptor Antagonists and Compulsive Behavior :
- Compounds targeting orexin receptors have been studied for their effects on compulsive food consumption and possibly other eating disorders with a compulsive component, indicating a potential application in the treatment of binge eating and similar conditions (Piccoli et al., 2012).
Herbicide Detection and Degradation Studies :
- Research on the detection of herbicides and their degradation products in natural water suggests potential environmental monitoring applications for related compounds, highlighting their relevance in assessing the environmental impact of agricultural chemicals (Zimmerman et al., 2002).
Synthesis and Characterization for Receptor Studies :
- Compounds with specific structural features have been synthesized and characterized for their potential as radiotracers in studying cannabinoid receptors, suggesting applications in neurological research and drug development (Katoch-Rouse & Horti, 2003).
Acid-catalyzed Rearrangement for Synthesis of Oxalamides :
- A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via acid-catalyzed rearrangement of oxirane-2-carboxamides indicates the chemical versatility and potential pharmaceutical applications of compounds with similar structural elements (Mamedov et al., 2016).
Neurokinin-1 Receptor Antagonists for Clinical Administration :
- Research on neurokinin-1 receptor antagonists with good water solubility and oral activity suggests potential therapeutic applications in treating conditions related to emesis and depression, highlighting the importance of solubility and receptor selectivity in drug design (Harrison et al., 2001).
特性
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-(3-fluoro-4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S/c1-9-3-4-10(7-11(9)18)20-16(22)15(21)19-8-12(23-2)13-5-6-14(17)24-13/h3-7,12H,8H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZIPGQBRQNYCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(S2)Cl)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

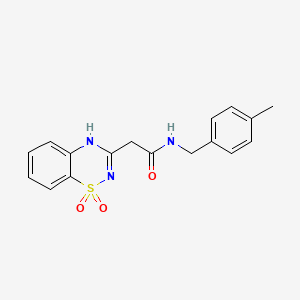

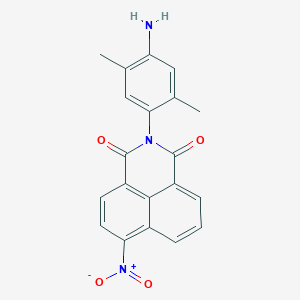
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B2358829.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl)ethanone](/img/structure/B2358830.png)
![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-propylpiperazinyl)-1,3,7-trihydro purine-2,6-dione](/img/structure/B2358832.png)
